Ethyl 2-acetyl-3-hydroxy-2-butenoate
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Overview
Description
Ethyl 2-acetyl-3-hydroxy-2-butenoate is an organic compound with the molecular formula C8H12O4. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-hydroxy-2-butenoate can be synthesized through the esterification of 2-acetyl-3-hydroxy-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-3-hydroxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-acetyl-3-hydroxy-2-butenoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances
Uniqueness
Ethyl 2-acetyl-3-hydroxy-2-butenoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1830-94-0 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h9H,4H2,1-3H3 |
InChI Key |
XTKVCFFCPAEWEC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(C)O)C(=O)C |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C(=O)C |
Origin of Product |
United States |
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